Proadifen

Descripción general

Descripción

Es ampliamente utilizado en la investigación bioquímica para estudiar el metabolismo de los fármacos y la inhibición enzimática . El Proadifen también inhibe la óxido nítrico sintasa neuronal, el metabolismo del araquidonato dependiente del citocromo P450, la entrada de calcio transmembrana y la síntesis de tromboxano plaquetario .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

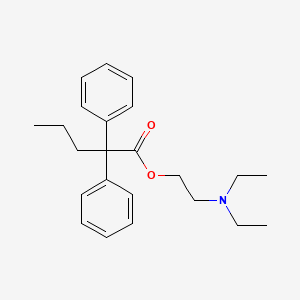

El Proadifen se puede sintetizar mediante la esterificación del ácido 2,2-difenilpentanoico con 2-(dietilamino)etanol. La reacción normalmente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para monitorear la consistencia y pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Proadifen experimenta varias reacciones químicas, que incluyen:

Sustitución: El this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo funcional éster.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen las enzimas del citocromo P450 y el oxígeno molecular.

Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el this compound en condiciones básicas.

Principales Productos Formados

Oxidación: Metabolitos hidroxilados.

Reducción: Derivados reducidos de this compound.

Sustitución: Ésteres y amidas sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Proadifen's ability to inhibit cytochrome P450 enzymes has significant implications in pharmacology. It is utilized to study drug interactions and metabolic pathways.

Inhibition of Drug Metabolism

This compound has been shown to inhibit the metabolism of various drugs, which can enhance their therapeutic effects or lead to increased toxicity. For instance, a study evaluated the effects of this compound on the hepatic microsomal enzyme activity in birds, demonstrating that it can significantly lower the median lethal dose (LD50) of several immobilizing agents when administered concurrently .

| Chemical | LD50 Reduction Factor | TI50 Reduction Factor |

|---|---|---|

| Alpha-chloralose | 1.56 | 2.03 |

| Chlordiazepoxide | 2.47 | N/A |

| Nicotine sulfate | 4.10 | 2.98 |

| Phencyclidine | 2.35 | 27.5 |

Cancer Research Applications

This compound has garnered attention in cancer research due to its potential anti-cancer properties.

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in colon cancer cells (HT-29) by affecting cell cycle regulation and promoting caspase activation. A study demonstrated that this compound treatment led to significant cell accumulation in the G1 phase, reduced metabolic activity, and increased markers of apoptosis .

Enhancement of Chemotherapy Efficacy

This compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like mitoxantrone in drug-resistant leukemia cell lines by inhibiting the breast cancer resistance protein (BCRP). This inhibition leads to increased sensitivity to chemotherapy by blocking drug efflux mechanisms .

| Cell Line | Treatment | Outcome |

|---|---|---|

| HL-60 | Mitoxantrone + this compound | Increased cytotoxicity in resistant cells |

| cBCRP | This compound Pre-treatment | Enhanced apoptosis and reduced BCRP activity |

Toxicological Applications

This compound is also relevant in toxicology for studying the effects of various substances on biological systems.

Modulation of Inflammatory Responses

In equine peritoneal macrophages, this compound was found to influence the production of prostacyclin without significantly altering thromboxane A2 synthesis in response to endotoxin exposure . This suggests a role in modulating inflammatory responses.

Mechanistic Insights

The mechanisms underlying this compound's effects are multifaceted and involve various cellular pathways.

Interaction with GSK-3β

Studies indicate that this compound's pro-apoptotic effects may be mediated through its interaction with glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in cell survival and apoptosis signaling pathways .

Mecanismo De Acción

El Proadifen ejerce sus efectos inhibiendo las enzimas del citocromo P450, que son responsables del metabolismo de varios fármacos y compuestos endógenos . Se une al grupo hemo de las enzimas del citocromo P450, evitando la oxidación de los sustratos . Además, el this compound inhibe la óxido nítrico sintasa neuronal y la entrada de calcio transmembrana, lo que contribuye a sus diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Propoxifeno: Otro inhibidor del citocromo P450 con efectos inhibitorios similares.

Norpropoxifeno: Un metabolito del propoxifeno con propiedades comparables.

Singularidad del Proadifen

El this compound es único debido a su inhibición de amplio espectro de las enzimas del citocromo P450 y sus efectos inhibitorios adicionales sobre la óxido nítrico sintasa neuronal y la entrada de calcio transmembrana . Esto lo convierte en una herramienta valiosa en la investigación bioquímica y el desarrollo de fármacos .

Actividad Biológica

Proadifen, also known as SKF-525A, is a compound primarily recognized for its role as a cytochrome P450 monooxygenase inhibitor. However, its biological activity extends beyond enzyme inhibition, particularly in cancer research and cellular apoptosis. This article delves into the diverse biological activities of this compound, highlighting its effects on cancer cell proliferation, apoptosis induction, and interactions with drug transporters.

Inhibition of Cancer Cell Growth

This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. A study focusing on HT-29 colon cancer cells revealed that this compound inhibits cell growth by inducing cell cycle arrest in the G1 phase. This effect is associated with a reduction in metabolic activity and colony formation, alongside the induction of apoptosis through mechanisms involving caspase activation and PARP cleavage .

Table 1: Effects of this compound on HT-29 Cells

| Parameter | Effect Observed |

|---|---|

| Cell Cycle Arrest | G1 Phase Accumulation |

| Metabolic Activity | Decreased |

| Colony Formation | Reduced |

| Apoptosis Indicators | Caspase-3 Activation, PARP Cleavage |

Apoptotic Pathways

The apoptotic effects of this compound are mediated through various signaling pathways. Notably, it has been shown to upregulate NAG-1 and ATF3 while downregulating anti-apoptotic proteins such as Mcl-1 and Egr-1 . The involvement of glycogen synthase kinase-3 beta (GSK-3β) has also been highlighted; inhibition of GSK-3β significantly decreases this compound-induced apoptosis, suggesting its critical role in this process .

Synergistic Effects with Chemotherapeutics

This compound's ability to enhance the efficacy of chemotherapeutic agents has been a focal point in recent studies. It was found to increase the cytotoxic properties of mitoxantrone (MTX) in leukemic cell lines, particularly those resistant to MTX due to overexpression of breast cancer resistance protein (BCRP). This compound enhances MTX cytotoxicity by inhibiting BCRP expression and activity, which is crucial for overcoming multidrug resistance in cancer therapy .

Table 2: this compound's Synergistic Interaction with Mitoxantrone

| Cell Line | MTX Sensitivity | This compound Effect |

|---|---|---|

| HL-60 | Sensitive | Enhanced Cytotoxicity |

| cBCRP (MTX-resistant) | Resistant | Significant Cytotoxicity Increase |

Inhibition of Drug Transporters

This compound's role as an inhibitor of ABC transporters like BCRP and MRP1 is pivotal in its function as a chemosensitizer. By blocking these efflux pumps, this compound increases intracellular drug accumulation, thereby enhancing the effectiveness of co-administered chemotherapeutics . This property is particularly beneficial in overcoming resistance mechanisms that limit the efficacy of conventional cancer treatments.

Case Studies and Experimental Findings

Recent studies have further elucidated the biological activity of this compound through various experimental designs:

- Cell Cycle Analysis : Flow cytometry analyses showed that this compound treatment leads to significant alterations in cell cycle distribution, confirming its role in inducing G1 phase arrest .

- Western Blotting : Western blot analyses indicated time-dependent changes in apoptosis markers such as cleaved PARP and activated caspase-3 following this compound treatment .

- Combination Therapy Studies : In experiments where this compound was used prior to MTX treatment, significant increases in MTX-induced apoptosis were observed, reinforcing the potential for combination therapies in resistant cancer types .

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQPLDRUZOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-68-0 (hydrochloride) | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048452 | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-33-0 | |

| Record name | Proadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Proadifen interact with its target, cytochrome P450?

A1: this compound binds with high affinity to the active site of CYP enzymes, particularly the microsomal forms found in the liver. [] This binding is often characterized as non-competitive and quasi-irreversible. [, ] this compound acts as a substrate for CYP enzymes, but its metabolism generates metabolites that remain tightly bound to the enzyme, effectively blocking its activity.

Q2: What are the downstream consequences of CYP inhibition by this compound?

A2: Inhibition of CYP enzymes by this compound disrupts the metabolism of a wide range of xenobiotics, including drugs, toxins, and environmental pollutants. [] This leads to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially enhancing their therapeutic effects but also increasing the risk of toxicity. [, , , ]

Q3: Does this compound affect cellular processes beyond drug metabolism?

A3: Research suggests this compound might also influence other cellular processes, including:* Ion channel modulation: Studies demonstrate this compound can inhibit potassium channels in smooth muscle cells, influencing vascular tone and contractility. [, , ] * Neurotransmitter release: this compound has been shown to modulate the release of neurotransmitters like dopamine, serotonin, glutamate, and γ-amino-butyric acid in rat brains, potentially contributing to its effects on behavior. [] * Cell growth and differentiation: In vitro studies suggest this compound can influence the growth and differentiation of certain cell types, including leukemia cells, potentially through mechanisms beyond CYP inhibition. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H27NO2·HCl and a molecular weight of 361.9 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research articles don't delve into detailed spectroscopic characterization, its structure has been confirmed through X-ray crystallography, providing insights into its three-dimensional conformation and potential binding interactions. []

Q6: What is known about the stability of this compound under various conditions?

A6: Specific information on the stability of this compound under various conditions (temperature, pH, light) is limited in the provided research.

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A9: this compound is well-absorbed following oral administration in rats, though it undergoes extensive first-pass metabolism in the liver, limiting its bioavailability. [] It exhibits preferential distribution to tissues, particularly the liver, where it exerts its primary pharmacological effects. [] While specific details on its metabolism and excretion pathways are limited within the provided research, it's understood that this compound is primarily eliminated via hepatic metabolism and biliary excretion. []

Q8: Does pre-treatment with this compound affect the pharmacokinetics of other drugs?

A10: Yes, this compound pretreatment significantly alters the pharmacokinetics of numerous drugs that undergo CYP-mediated metabolism. For instance, it increases the half-life of antipyrine and propranolol while decreasing their clearance in rat liver perfusion models. [] Similar effects have been observed with various other drugs, including antidepressants like imipramine. [, ]

Q9: How has the efficacy of this compound been investigated in in vitro settings?

A11: Numerous in vitro studies utilize this compound to elucidate the role of CYP enzymes in drug metabolism and other cellular processes. [, , , , ] For instance, it's used in microsomal preparations to study drug metabolism [, , ], in isolated blood vessels to investigate endothelium-dependent relaxation [, , ], and in cell culture models to assess effects on cell growth and differentiation. [, ]

Q10: What about this compound's in vivo efficacy? What animal models have been used?

A12: this compound has been extensively used in animal models, primarily rodents, to investigate its effects on drug metabolism, blood pressure regulation, and behavior. [, , , , , , ] For instance, it has been used in models of hypertension [], endotoxic shock [], and behavioral despair. []

Q11: Have there been any clinical trials involving this compound?

A13: While the provided research doesn't directly cite clinical trials, one study mentions that cytochrome P450 inhibitors, including this compound, are used clinically in treating cancer patients. []

Q12: What is the safety profile of this compound?

A12: Information on the safety profile of this compound in the provided research is limited. While it's a valuable research tool, its use as a therapeutic agent is restricted due to its potential for toxicity and a lack of selectivity in CYP enzyme inhibition.

Q13: What analytical methods are used to characterize and quantify this compound?

A15: Commonly employed analytical techniques include:* Radioimmunoassay: Used to measure this compound concentrations in plasma and tissues. [] * High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) to separate, identify, and quantify this compound and its metabolites in biological samples. [] * Spectrophotometry: Used to assess the activity of CYP enzymes in the presence of this compound. [, ]

Q14: Does this compound induce or inhibit drug-metabolizing enzymes?

A16: this compound is primarily known as a potent inhibitor of drug-metabolizing enzymes, particularly those belonging to the CYP family. [, , , , , , , ] Its ability to inhibit CYP enzymes is the basis for many of its pharmacological effects and its use as a research tool.

Q15: Are there alternative compounds with similar effects to this compound?

A17: Yes, numerous compounds can inhibit CYP enzymes, but their selectivity and potency vary widely. Some commonly used alternatives to this compound in research include:* Metyrapone: A relatively selective inhibitor of CYP3A4, an enzyme involved in the metabolism of a wide range of drugs. [, , ]* Ketoconazole: An antifungal agent that also inhibits CYP3A4, often used in research to study the role of this enzyme. []* Clotrimazole: Another antifungal agent that inhibits CYP enzymes, particularly those involved in arachidonic acid metabolism. [, , ]

Q16: How has research on this compound evolved over time?

A20: Initial studies primarily explored its role as a CYP inhibitor and its impact on drug metabolism. [, , , , , , ] Later research expanded to investigate its effects on other cellular processes like ion channel modulation, neurotransmitter release, and cell growth. [, , , , , , , , ] The development of more selective CYP inhibitors somewhat diminished its use as a potential therapeutic agent, but it remains a valuable research tool for elucidating the roles of CYP enzymes in various physiological and pathological processes.

Q17: What are some examples of cross-disciplinary research involving this compound?

A21: this compound's effects span various disciplines, fostering collaborations between:* Pharmacology and Toxicology: Researchers use this compound to study drug metabolism, drug interactions, and mechanisms of toxicity. [, , , , , ] * Physiology and Neuroscience: this compound helps unravel the roles of CYP enzymes and their metabolites in regulating blood pressure, vascular tone, and neurotransmission. [, , , , , , , ] * Cell Biology and Oncology: In vitro studies utilize this compound to investigate the influence of CYP enzymes on cell growth, differentiation, and responses to anticancer agents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.